N-Aryl Sulfonamide vs. N-(4-Methylphenyl) Substituent: Divergent Biological Activity Profiles Within the Benzothiazolylthioacetamide Scaffold
The closest commercially cataloged structural analog to CAS 831234-81-2 is 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide (CAS 19967-45-4; molecular weight 314.4 g/mol), which shares the identical benzothiazolylthioacetamide core but replaces the 4-(tert-butylsulfamoyl)phenyl group with a simple 4-methylphenyl moiety. The 4-methylphenyl analog has reported antitumor activity against prostate cancer cells and moderate inhibitory activity against urease, β-glucuronidase, and snake venom phosphodiesterase . This activity profile is mechanistically distinct from the GPR55-associated activity observed for compounds carrying the 4-(tert-butylsulfamoyl)phenyl fragment (IC₅₀ = 678 nM at human GPR55) [1]. The molecular weight difference (314.4 vs. 435.6 g/mol) and calculated logP difference (the tert-butylsulfamoyl group adds approximately 1.5–2.0 logP units based on fragment contributions) further indicate divergent physicochemical properties that would affect membrane permeability, solubility, and protein binding .
| Evidence Dimension | Reported biological activity profile (target class) and molecular properties |
|---|---|
| Target Compound Data | CAS 831234-81-2: MW 435.58 g/mol; contains 4-(tert-butylsulfamoyl)phenyl moiety; no direct bioactivity data published; structurally related 4-(tert-butylsulfamoyl)phenyl compounds show GPR55 activity (IC₅₀ = 678 nM) |
| Comparator Or Baseline | CAS 19967-45-4 (N-(4-methylphenyl) analog): MW 314.4 g/mol; reported anticancer (prostate cancer), urease inhibition, β-glucuronidase inhibition, snake venom phosphodiesterase inhibition |
| Quantified Difference | Target engagement profiles are non-overlapping: comparator shows enzyme inhibition panel; closest 4-(tert-butylsulfamoyl)phenyl-bearing analog shows GPCR activity at GPR55 (678 nM). MW difference: +121.2 g/mol. Fragment-based logP difference: estimated +1.5–2.0 units. |
| Conditions | Comparator data from vendor-reported screening panels; GPR55 data from Sanford-Burnham Center for Chemical Genomics fluorescence-based assay (PubChem AID 2013). |
Why This Matters
A procurement decision selecting the 4-methylphenyl analog instead of CAS 831234-81-2 will deliver a compound with a fundamentally different target engagement profile, different physicochemical properties, and thus non-interchangeable screening outcomes—particularly in GPCR-focused or sulfonamide-requiring campaigns where the tert-butylsulfamoyl group is the pharmacophoric determinant.
- [1] BindingDB Entry BDBM61488. MLS000577269: N-[4-(tert-butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide. IC50: 678 nM at GPR55 (Human). View Source
